6-Chloro-1-methyluracil
Overview
Description
6-Chloro-1-methyluracil is a chemical compound with the molecular formula C5H5ClN2O2 . It is used as a building block in the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of 6-Chloro-1-methyluracil involves the condensation of ethyl acetoacetate with thiourea . Another method involves the oxidative halogenation of 6-methyluracil .Molecular Structure Analysis
The molecular structure of 6-Chloro-1-methyluracil has been characterized using a variety of spectroscopic methods, including UV-vis, EPR, fluorescence spectroscopy, cyclic voltammetry, X-ray diffraction, and DFT calculations .Chemical Reactions Analysis
6-Chloro-1-methyluracil can undergo various chemical reactions due to its reactive sites. For instance, the oxidative halogenation of 6-methyluracil leads to chlorinated derivatives with different substitution patterns .Physical And Chemical Properties Analysis
6-Chloro-1-methyluracil has a molecular weight of 160.56 g/mol . It is a crystalline solid with a melting point of 186 °C and a predicted density of 1.51±0.1 g/cm3 .Scientific Research Applications
Bioactive Copper Complex Generation
6-Chloro-1-methyluracil has been used as a building block for the self-assembly generation of a new bioactive copper (II) complex . This compound exhibits a distorted octahedral {CuN2O4} coordination environment with two trans cmu− ligands adopting a bidentate N,O-coordination mode . The compound shows notable biofunctional properties .
Antibacterial Activity
The copper (II) complex derived from 6-Chloro-1-methyluracil exhibits a prominent antibacterial effect against Gram-negative (E. coli, P. aeruginosa) and positive (S. aureus, B. cereus) bacteria .
Cytotoxic Agents
A series of uracil–azole hybrids were designed and synthesized using 6-Chloro-1-methyluracil . These derivatives demonstrated powerful inhibitory activity against breast and hepatocellular carcinoma cell lines . Among these compounds, one displayed the best selectivity profile and good activity with IC50 values of 16.18±1.02 and 7.56±5.28 µM against MCF-7 and HEPG-2 cell lines respectively .
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The docking output showed that the uracil–azole hybrids bind well in the active site of EGFR and formed a stable complex with the EGFR protein . EGFR is a cell membrane receptor, and its overexpression and mutation are the main factors in many types of cancers .
Cocrystals Formation
6-Chloro-1-methyluracil can form cocrystals with several triazine and pyrimidine derivatives . This property can be used to explore their hydrogen-bond-based synthon motifs .
Density Functional Theory (DFT) Studies
DFT was used to investigate the reactivity descriptors of the uracil–azole hybrids . This provides insights into the electronic properties of the compounds, which can be useful in predicting their reactivity and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-1-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSGEKKSRYJBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185626 | |
Record name | Uracil, 6-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyluracil | |
CAS RN |
31737-09-4 | |
Record name | Uracil, 6-chloro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031737094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil, 6-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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